The Origin and Profile of [Lys4] Sarafotoxin S6c: A Synthetic Endothelin Receptor Agonist
The Origin and Profile of [Lys4] Sarafotoxin S6c: A Synthetic Endothelin Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafotoxin S6c is a potent vasoconstrictor peptide originally isolated from the venom of the Israeli burrowing asp, Atractaspis engaddensis. As a member of the sarafotoxin family, it shares significant structural and functional homology with the mammalian endothelin peptide family. [Lys4] Sarafotoxin S6c is a synthetically derived analog of Sarafotoxin S6c, developed for research purposes to investigate the pharmacology of endothelin receptors. This document provides a comprehensive overview of the origin of [Lys4] Sarafotoxin S6c, detailing its relationship to the parent compound, its biochemical properties, and the experimental methodologies used for its characterization.
Introduction
The sarafotoxins are a group of 21-amino acid peptides that exhibit potent cardiotoxic effects, primarily through their interaction with endothelin receptors.[1] Sarafotoxin S6c is particularly noteworthy for its high selectivity as an agonist for the endothelin B (ETB) receptor subtype.[2] The synthesis of analogs, such as [Lys4] Sarafotoxin S6c, allows for a deeper understanding of structure-activity relationships and the specific roles of individual amino acid residues in receptor binding and activation. This guide focuses on the synthetic origin and pharmacological profile of [Lys4] Sarafotoxin S6c.
Origin and Structural Comparison
Natural Precursor: Sarafotoxin S6c
Sarafotoxin S6c is a naturally occurring peptide found in the venom of the snake Atractaspis engaddensis.[3] It is a 21-amino acid peptide characterized by two intramolecular disulfide bridges (Cys1-Cys15 and Cys3-Cys11), which are crucial for its three-dimensional structure and biological activity.[3]
Synthetic Analog: [Lys4] Sarafotoxin S6c
[Lys4] Sarafotoxin S6c is a synthetic peptide that differs from its natural counterpart by a single amino acid substitution at position 4, where the asparagine (Asn) in Sarafotoxin S6c is replaced by a lysine (B10760008) (Lys). This modification is introduced during solid-phase peptide synthesis.
Amino Acid Sequence Comparison
The table below provides a direct comparison of the amino acid sequences of Sarafotoxin S6c and its [Lys4] analog.
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 |
| Sarafotoxin S6c | Cys | Thr | Cys | Asn | Asp | Met | Thr | Asp | Glu | Glu | Cys | Leu | Asn | Phe | Cys | His | Gln | Asp | Val | Ile | Trp |
| [Lys4] Sarafotoxin S6c | Cys | Thr | Cys | Lys | Asp | Met | Thr | Asp | Glu | Glu | Cys | Leu | Asn | Phe | Cys | His | Gln | Asp | Val | Ile | Trp |
Disulfide bridges are formed between Cys1-Cys15 and Cys3-Cys11 in both peptides.
Quantitative Data
The following tables summarize the available quantitative data for Sarafotoxin S6c and [Lys4] Sarafotoxin S6c, focusing on their interaction with endothelin receptors.
Receptor Binding Affinity
| Compound | Receptor Subtype | Tissue/Cell Line | Ki (nM) | IC50 (nM) |
| Sarafotoxin S6c | ETA | Rat atria and aorta | ~4500[2] | 854[4] |
| ETB | Rat hippocampus and cerebellum | ~0.02[2] | - | |
| [Lys4] Sarafotoxin S6c | ETA | Not Available | Not Available | |
| ETB | Not Available | Not Available |
Functional Activity
| Compound | Assay | Tissue | EC50 (nM) |
| Sarafotoxin S6c | Phosphoinositide Turnover | Rat hippocampus | ~10[2] |
| [Lys4] Sarafotoxin S6c | Contraction | Pig coronary artery | 1.5[5] |
EC50: Half-maximal effective concentration.
Signaling Pathway
Sarafotoxins, including Sarafotoxin S6c and its analogs, exert their effects by activating G-protein coupled endothelin receptors. Upon binding to the ETB receptor, a conformational change activates the heterotrimeric G-protein, typically Gαq. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in mediating the physiological responses to sarafotoxins, such as smooth muscle contraction.
Caption: Signaling pathway of [Lys4] Sarafotoxin S6c via the ETB receptor.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of [Lys4] Sarafotoxin S6c
This protocol is a representative example based on the synthesis of sarafotoxin analogs.
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Resin Preparation: A suitable resin (e.g., Fmoc-Trp(Boc)-Wang resin) is swelled in dimethylformamide (DMF).
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Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.
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Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and added to the resin. The reaction is allowed to proceed until completion.
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Washing: The resin is washed extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
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Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence of [Lys4] Sarafotoxin S6c.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water).
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Oxidative Folding: The linear peptide is dissolved in a suitable buffer, and an oxidizing agent is added to facilitate the formation of the two disulfide bridges.
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Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
References
- 1. An improved procedure for the preparation of the endothelin-B-receptor ligand sarafotoxin 6c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Synthetic Methodologies and Reagents during Natural Product Synthesis in the Post-Palytoxin Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Synthesis of endothelin-1 analogues, endothelin-3, and sarafotoxin S6b: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
